6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1220039-46-2) is a heterocyclic compound with the molecular formula C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol. It is characterized by a pyrazolo[1,5-a]pyridine scaffold substituted with an iodine atom at position 6 and a carboxylic acid group at position 3. The compound is typically synthesized via halogenation and functional group modification strategies, with purity specifications ≥98% . Its applications span medicinal chemistry and industrial synthesis, particularly as a precursor for antituberculosis agents and kinase inhibitors .
Properties
IUPAC Name |
6-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMZLSAVLOZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242910 | |
| Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-46-2 | |
| Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed using a 30% sodium hydroxide aqueous solution to yield the desired carboxylic acid .
Industrial Production Methods: For large-scale production, the process can be optimized by dissolving N-aminopyridine sulfate and ethyl propionate in water and N,N-dimethylformamide, respectively, before mixing. This increases the solubility of the reactants and improves the yield, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole and pyridine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as aryl boronic acids can be used in Suzuki coupling reactions to replace the iodine atom.
Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: Ethyl propionate and N-aminopyridine sulfates are commonly used in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups replacing the iodine atom or modifications to the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid, exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed potent activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
Antituberculosis Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity. Notably, compound 6j , a derivative of this compound, exhibited low minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes implicated in disease processes. For example, it has shown promise as an inhibitor of AXL and c-MET kinases, which are involved in cancer cell signaling pathways . This inhibition could potentially lead to new therapeutic strategies for treating cancers characterized by overactive signaling through these pathways.
Biological Applications
Receptor Modulation
The unique iodine atom in the structure enhances the compound's binding affinity to biological targets. This has implications for its use as a receptor modulator in pharmacological studies. The interaction with specific receptors can lead to modulation of physiological responses, making it a candidate for drug development aimed at various diseases .
Antiviral Properties
Research into the antiviral properties of pyrazolo[1,5-a]pyridine derivatives has also been conducted. Compounds similar to this compound have shown activity against viral infections by interfering with viral replication mechanisms . This suggests potential applications in developing antiviral therapies.
Material Science Applications
Development of New Materials
The pyrazolo[1,5-a]pyridine scaffold is being investigated for its potential use in creating new materials with specific electronic or optical properties. The unique electronic configuration resulting from the iodine substitution allows for enhanced interactions in material applications such as organic semiconductors and photonic devices .
Data Summary Table
Case Study 1: Antituberculosis Activity
In a study evaluating various pyrazolo[1,5-a]pyridine derivatives, compound 6j , derived from this compound, was found to have an MIC value below 0.002 μg/mL against both drug-susceptible and resistant strains of Mtb. This highlights its potential as a lead compound for antitubercular drug development .
Case Study 2: Kinase Inhibition
A patent describes the use of pyrazolo[1,5-a]pyridine derivatives as selective inhibitors of AXL and c-MET kinases. The presence of iodine in the structure enhances binding specificity and efficacy compared to non-iodinated analogs .
Mechanism of Action
The mechanism of action of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Scaffold
2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic Acid (20a)
- Structure : Benzyloxy substituent at position 2.
- Molecular Weight : 294.28 g/mol (C₁₆H₁₂N₂O₃).
- Physical Properties : Melting point = 159.9–160.5°C; synthesized via hydrolysis of ester intermediates under acidic conditions .
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid
- Structure : Tetrahydro-pyrazolo[3,4-c]pyridine core with iodophenyl and methoxyphenyl groups.
- Synthesis : Derived from ester intermediates via NaOH-mediated hydrolysis .
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid (Non-iodinated Analog)
Heterocyclic Analogs
6-Iodo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Pyrimidine ring replaces pyridine (C₇H₄IN₃O₂).
- Molecular Weight : 289.03 g/mol.
- Key Differences : The pyrimidine ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering electronic distribution compared to the pyridine-based compound .
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
- Structure : Ethyl ester instead of carboxylic acid (C₁₀H₁₀N₂O₂).
- Applications : Ester derivatives are intermediates for prodrugs, offering improved bioavailability over the carboxylic acid form .
Biological Activity
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolopyridine family, which is known for its potential applications in treating various diseases, including cancer and infectious diseases. The presence of iodine in its structure enhances reactivity and biological activity, making it a valuable subject of study.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 162.15 g/mol. Its structure features a pyrazolo ring fused to a pyridine ring, with a carboxylic acid functional group and an iodine atom at the 6-position.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. It has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cancer cell proliferation and survival. The binding of this compound to the active sites of TRKs prevents downstream signaling pathways such as Ras/Erk and PI3K/Akt from being activated, thereby inhibiting tumor growth and progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds derived from this scaffold have demonstrated efficacy against breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Antitubercular Activity
In addition to its anticancer effects, this compound has also been investigated for its antitubercular properties. A related derivative showed excellent in vitro potency against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed in Vero cells. The minimum inhibitory concentrations (MICs) were reported as low as <0.002 μg/mL against the H37Rv strain, indicating strong potential for further development as an antitubercular agent .
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of MDA-MB-231 breast cancer cells through the induction of apoptosis. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- Antitubercular Efficacy : In vivo studies using murine models infected with Mtb showed that treatment with a derivative of this compound significantly reduced bacterial load in both lungs and spleen compared to untreated controls. This suggests that it may serve as a lead compound for developing new antitubercular therapies .
Data Table: Biological Activity Summary
| Activity | Target | MIC (μg/mL) | Cell Line/Organism | Notes |
|---|---|---|---|---|
| Anticancer | Various cancer cell lines | <0.01 | MDA-MB-231 | Induces apoptosis via caspase activation |
| Antitubercular | Mycobacterium tuberculosis | <0.002 | H37Rv strain | Low cytotoxicity against Vero cells |
| Kinase Inhibition | Tropomyosin receptor kinases | N/A | N/A | Prevents activation of Ras/Erk signaling |
Q & A
Q. What are the optimal conditions for synthesizing 6-iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves iodination at position 6 of the pyrazolo[1,5-a]pyridine core. A common approach is halogenation using iodine monochloride (ICl) in acetic acid under reflux, followed by hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety. Reaction monitoring via thin-layer chromatography (TLC) in solvents like ethyl acetate/hexane (1:1) ensures intermediate purity. Post-reaction, recrystallization from ethanol/water mixtures enhances purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for C₈H₆IN₂O₂: 293.95). Complement with ¹H/¹³C NMR to verify substituent positions:
- ¹H NMR : Look for characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm, broad).
- ¹³C NMR : The iodine substituent causes deshielding, shifting the C-6 carbon to δ ~100–110 ppm .
Purity (>95%) can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What solvent systems are suitable for solubility and formulation in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–50 mM. For in vitro assays, prepare stock solutions in DMSO and dilute with buffer (final DMSO ≤1% v/v). Precipitation issues may arise in aqueous media; sonication or heating (40–50°C) can improve dispersion .
Advanced Research Questions
Q. How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 6 acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Its electronegativity stabilizes transition metals (e.g., Pd) during catalysis. Optimize conditions using Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) with K₂CO₃ as base. Monitor reaction progress via LC-MS to detect intermediates and byproducts .
Q. How can researchers resolve contradictions in spectral data for iodinated derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, the carboxylic acid proton may appear as a broad singlet in DMSO-d₆ but vanish in CDCl₃. Validate assignments using 2D NMR (HSQC, HMBC) to correlate C-3 carboxylic carbon (δ ~165–170 ppm) with adjacent protons. Cross-check HRMS data against calculated isotopic patterns (iodine has a distinct M+2 peak) .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent light- or oxygen-induced degradation. Lyophilization from aqueous solution (pH 4–5) enhances stability. Periodic HPLC analysis (e.g., every 6 months) monitors degradation products like de-iodinated analogs .
Q. How can computational modeling predict bioactivity of 6-iodo derivatives?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to assess binding affinity to target enzymes (e.g., kinases). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) into protein active sites (e.g., PDB ID 1ATP for adenosine kinases). Validate predictions with in vitro IC₅₀ assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
